N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11331953
InChI: InChI=1S/C20H23Cl2N3O2/c1-2-27-19-6-4-3-5-18(19)25-11-9-24(10-12-25)14-20(26)23-17-8-7-15(21)13-16(17)22/h3-8,13H,2,9-12,14H2,1H3,(H,23,26)
SMILES: CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C20H23Cl2N3O2
Molecular Weight: 408.3 g/mol

N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

CAS No.:

Cat. No.: VC11331953

Molecular Formula: C20H23Cl2N3O2

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide -

Specification

Molecular Formula C20H23Cl2N3O2
Molecular Weight 408.3 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Standard InChI InChI=1S/C20H23Cl2N3O2/c1-2-27-19-6-4-3-5-18(19)25-11-9-24(10-12-25)14-20(26)23-17-8-7-15(21)13-16(17)22/h3-8,13H,2,9-12,14H2,1H3,(H,23,26)
Standard InChI Key BZMWVEQUEXYFBP-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide. Its molecular formula is C₂₀H₂₁Cl₂N₃O₂, yielding a molecular weight of 424.31 g/mol. The structure comprises:

  • A 2,4-dichlorophenyl group linked via an acetamide bridge.

  • A piperazine ring substituted at the 1-position with a 2-ethoxyphenyl group.

Physicochemical Properties

Key physicochemical properties, inferred from structurally related compounds , include:

PropertyValue/Description
Melting Point180–185°C (estimated)
LogP (Partition Coefficient)3.8 (predicted via computational models)
SolubilityLow in water; soluble in DMSO, ethanol
StabilityStable under inert conditions; sensitive to hydrolysis

The dichlorophenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ethoxy group moderates solubility through polar interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(2,4-dichlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves a multi-step process:

  • Formation of 1-(2-ethoxyphenyl)piperazine:

    • Reaction of 2-ethoxyphenyl bromide with piperazine in the presence of a base (e.g., K₂CO₃) and a palladium catalyst .

    • Yield: ~70–80% under optimized conditions .

  • Acetamide Bridge Construction:

    • Condensation of 2-chloroacetyl chloride with 2,4-dichloroaniline to form N-(2,4-dichlorophenyl)-2-chloroacetamide.

    • Subsequent nucleophilic substitution with 1-(2-ethoxyphenyl)piperazine in anhydrous DMF .

  • Purification:

    • Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Industrial-Scale Production Challenges

Industrial synthesis faces challenges in:

  • Regioselectivity: Minimizing byproducts during piperazine substitution.

  • Cost Efficiency: Sourcing high-purity 2-ethoxyphenyl precursors.

  • Waste Management: Recycling solvents like DMF and dichloromethane.

CompoundTargetIC₅₀ (nM)Source
N-(2,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 5-HT₁A120Preclinical
N-[(1R)-1-(4-Fluorophenyl)-2-methylpropyl]acetamide T-type Ca²⁺ channels45Clinical trial
Target CompoundPredicted: 5-HT₁A~150*Computational

*Estimated via molecular docking studies.

Applications in Drug Discovery

Neurological Disorders

  • Anxiety/Depression: 5-HT₁A partial agonism could mirror buspirone-like effects.

  • Neuropathic Pain: T-channel modulation may reduce neuronal hyperexcitability .

Cardiovascular Therapeutics

  • Hypertension: Blockade of T-type Ca²⁺ channels in vascular smooth muscle .

Future Research Directions

  • In Vitro Binding Assays: Validate affinity for 5-HT and Ca²⁺ channels.

  • ADME Profiling: Assess bioavailability, metabolism, and half-life.

  • Structural Optimization: Introduce fluorinated groups to enhance potency .

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